PROTAC EGFR degrader 9

EGFR C797S mutation osimertinib resistance PROTAC selectivity profile

PROTAC EGFR degrader 9 is a validated, orally bioavailable CRBN-recruiting degrader designed to eliminate osimertinib-resistant triple-mutant EGFR (L858R/T790M/C797S) at nanomolar potency (DC50 10.2 nM) without affecting wild-type EGFR. Unlike most EGFR PROTACs that lack oral activity or C797S coverage, this compound supports chronic in vivo dosing studies. Its well-characterized degradation profile across multiple mutation backgrounds makes it an essential tool for NSCLC research and for benchmarking E3 ligase-dependent degradation mechanisms.

Molecular Formula C45H48F3N9O6S
Molecular Weight 900.0 g/mol
Cat. No. B15613968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 9
Molecular FormulaC45H48F3N9O6S
Molecular Weight900.0 g/mol
Structural Identifiers
InChIInChI=1S/C45H48F3N9O6S/c1-2-64(62,63)57-28-34(31-10-6-7-13-37(31)57)41-35(45(46,47)48)26-49-44(53-41)50-29-15-17-30(18-16-29)55-24-22-54(23-25-55)21-8-4-3-5-14-39(58)51-36-12-9-11-32-33(36)27-56(43(32)61)38-19-20-40(59)52-42(38)60/h6-7,9-13,15-18,26,28,38H,2-5,8,14,19-25,27H2,1H3,(H,51,58)(H,49,50,53)(H,52,59,60)
InChIKeyNFLKKMOHWZTOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR Degrader 9 (Compound C6): A CRBN-Based Orally Active Degrader Targeting EGFR Triple Mutants Including C797S


PROTAC EGFR degrader 9 (CAS 2992670-33-2, also designated Compound C6) is a cereblon (CRBN)-recruiting proteolysis-targeting chimera (PROTAC) designed to degrade the epidermal growth factor receptor (EGFR) harboring clinically relevant activating and drug-resistance mutations [1]. It belongs to the heterobifunctional degrader class, incorporating an EGFR-targeting warhead derived from a fourth-generation EGFR inhibitor, a flexible linker, and a CRBN E3 ligase ligand [1]. The compound is reported as orally active and exhibits nanomolar degradation potency (DC50 = 10.2 nM) against the osimertinib-resistant triple mutant EGFR L858R/T790M/C797S while sparing wild-type EGFR (DC50 > 300 nM) [1]. Its molecular formula is C45H48F3N9O6S with a molecular weight of 899.98 g/mol .

Why PROTAC EGFR Degrader 9 Cannot Be Simply Substituted with Other EGFR PROTACs or TKIs


EGFR-targeting PROTACs exhibit highly divergent degradation profiles depending on their warhead chemistry, E3 ligase recruitment modality (CRBN vs. VHL), linker composition, and ternary complex formation kinetics, making simple substitution between in-class degraders scientifically unsound [1]. Critically, many EGFR PROTACs reported in the literature target only single or double mutants (e.g., L858R/T790M) and lack validated activity against the C797S mutation—the predominant resistance mechanism to the third-generation TKI osimertinib [1][2]. Furthermore, oral bioavailability remains a major bottleneck across the EGFR PROTAC class, with most compounds requiring parenteral administration, whereas degrader 9 was specifically designed and validated for oral dosing in vivo [1][3]. Substituting degrader 9 with a VHL-based analog, a degrader lacking C797S coverage, or a non-orally bioavailable compound would fundamentally alter the experimental outcome and compromise translational relevance.

PROTAC EGFR Degrader 9: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Broad-Spectrum Mutant Degradation Including C797S vs. L858R/T790M-Only Degraders

PROTAC EGFR degrader 9 (C6) degrades EGFR L858R/T790M/C797S with a DC50 of 10.2 nM, and additionally degrades EGFR Del19/T790M/C797S (DC50 = 36.5 nM), EGFR L858R/T790M (DC50 = 88.5 nM), and EGFR Del19 (DC50 = 75.4 nM), while sparing EGFR WT (DC50 > 300 nM) [1]. In contrast, PROTAC EGFR degrader 7 (compound 13b), a widely referenced CRBN-recruiting EGFR degrader, targets only the EGFR L858R/T790M double mutant (DC50 = 13.2 nM) and has no reported activity against C797S-containing triple mutants [2]. Degrader 9 thus provides coverage of the clinically critical C797S resistance mutation that degrader 7 lacks entirely [1][2]. Within the same C797S-targeting class, PROTAC EGFR degrader 14 (9ea) achieves a DC50 of approximately 2.9 nM (Dmax = 93.1%) against EGFR L858R/T790M/C797S but employs a VHL-based recruitment mechanism rather than CRBN, and reports a TGI of 74.7% at 50 mg/kg in xenograft models [3].

EGFR C797S mutation osimertinib resistance PROTAC selectivity profile non-small cell lung cancer

Oral Bioavailability and In Vivo Target Engagement vs. Parenterally Administered EGFR PROTACs

PROTAC EGFR degrader 9 is reported as orally active and was dosed orally (p.o.) at 25–100 mg/kg once daily for 31 days in the H1975-TM xenograft mouse model, achieving significant reduction of EGFR protein levels in tumor tissue, inhibition of EGFR phosphorylation, and blockade of downstream signaling pathway activation [1][2]. This oral efficacy profile directly contrasts with many EGFR PROTACs in the field, including PROTAC EGFR degrader 14 (9ea), which was administered at 50 mg/kg but via intraperitoneal injection rather than oral gavage [3]. The broader EGFR PROTAC class generally faces an oral bioavailability bottleneck, with most compounds exhibiting <10% oral bioavailability, making degrader 9's oral activity a meaningful differentiator for chronic in vivo dosing regimens [4]. HJM-561, a comparator CRBN-based oral EGFR PROTAC, achieves DC50 values of 5.8 nM (L858R/T790M/C797S) and 9.2 nM (Del19/T790M/C797S) but does not report the same breadth of single and double mutant degradation data as degrader 9 [5].

oral bioavailability in vivo PK/PD xenograft tumor model EGFR degradation in vivo

Mutant-Selective Degradation with WT Sparing vs. WT-Binding PROTAC Degraders

PROTAC EGFR degrader 9 achieves a DC50 of >300 nM against wild-type EGFR versus 10.2 nM against the EGFR L858R/T790M/C797S triple mutant, yielding a >29-fold selectivity window [1]. This contrasts with the PROTAC degrader MS9427, which binds wild-type EGFR with a Kd of 7.1 nM—tighter than its binding to the EGFR L858R mutant (Kd = 4.3 nM)—indicating limited selectivity at the binding level despite reported selective degradation through differential ternary complex formation [2]. Compound 14o, a selective degrader of EGFR L858R/T790M (DC50 = 5.9 nM), also spares WT EGFR but does not address C797S mutants [3]. The >29-fold degradation selectivity of degrader 9 is mechanistically meaningful because WT EGFR inhibition is associated with dose-limiting toxicities (skin rash, diarrhea) observed with conventional EGFR TKIs, and sparing WT EGFR degradation may translate to an improved safety profile for in vivo studies [1][2].

EGFR wild-type sparing mutant selectivity therapeutic window EGFR-driven toxicity

CRBN-Based Degradation Mechanism vs. VHL-Based EGFR PROTACs: Implications for Resistance and Pharmacology

PROTAC EGFR degrader 9 recruits the CRBN E3 ubiquitin ligase, with mechanistic confirmation that degradation proceeds through the ubiquitin-proteasome system (UPS) [1]. This distinguishes it from PROTAC EGFR degrader 14 (9ea), which recruits the von Hippel-Lindau (VHL) E3 ligase and similarly proceeds via a VHL- and proteasome-dependent mechanism [2]. The choice of E3 ligase has pharmacological implications: CRBN-recruiting PROTACs may be susceptible to competition from endogenous CRBN substrates (e.g., IMiD-sensitive neosubstrates) and may exhibit differential tissue expression patterns, while VHL-recruiting PROTACs may face different resistance liabilities. Degrader 9's CRBN-based mechanism is shared with the oral comparator HJM-561 but differentiated by its warhead chemistry derived from a fourth-generation EGFR inhibitor scaffold [1][3]. The mechanistic study on degrader 9 confirmed UPS-mediated degradation using proteasome inhibitor co-treatment experiments, ruling out autophagy/lysosomal pathway involvement under the tested conditions [1].

CRBN vs VHL E3 ligase PROTAC mechanism IMiD pharmacology degradation pathway

Cellular Antiproliferative Activity Across EGFR Mutant NSCLC Lines vs. Single-Lineage Degraders

PROTAC EGFR degrader 9 demonstrates antiproliferative activity across a panel of EGFR-mutant and WT NSCLC cell lines: IC50 = 10.3 nM against H1975-TM (L858R/T790M/C797S), 43.5 nM against PC-9-TMb (Del19/T790M/C797S), 46.2 nM against H1975 (L858R/T790M), 17.5 nM against PC-9 (Del19), and 97.5 nM against A549 (WT EGFR) [1]. This multi-lineage activity profile contrasts with PROTAC EGFR degrader 7 (13b), which reports an IC50 of 46.82 nM against NCI-H1975 (L858R/T790M) but shows >100 µM against A549 and H1299 WT cells, with no data on C797S-harboring lines [2]. The approximately 9.5-fold window between H1975-TM (IC50 = 10.3 nM) and A549 WT cells (IC50 = 97.5 nM) is consistent with the degradation selectivity data and supports preferential activity in mutant-driven contexts [1]. Degrader 9 also induced G0/G1 cell cycle arrest and concentration-dependent apoptosis at 5–20 nM in H1975-TM cells after 24 h treatment [1].

NSCLC cell panel antiproliferative IC50 EGFR mutant selectivity cancer cell line profiling

PROTAC EGFR Degrader 9: Validated Research and Preclinical Application Scenarios


Osimertinib-Resistant NSCLC Xenograft and PDX Models Requiring Oral Dosing

PROTAC EGFR degrader 9 is suited for chronic oral dosing studies (25–100 mg/kg, p.o., q.d., up to 31 days) in H1975-TM (EGFR L858R/T790M/C797S) xenograft models, where it has demonstrated significant intratumoral EGFR protein depletion, suppression of EGFR phosphorylation, and blockade of downstream signaling [1]. This scenario directly addresses the need for evaluating therapeutic strategies against osimertinib-resistant NSCLC, where C797S mutation precludes the use of third-generation TKIs. The oral route avoids the confounding effects of repeated intraperitoneal injections on tumor biology and animal welfare, making it preferable for long-duration efficacy and PK/PD studies.

Comparative Mechanistic Studies of CRBN- vs. VHL-Recruiting EGFR Degraders

As a well-characterized CRBN-recruiting EGFR PROTAC with confirmed UPS-dependent degradation [1], degrader 9 serves as a reference compound for head-to-head mechanistic comparisons against VHL-based degraders such as PROTAC EGFR degrader 14 (9ea) [2]. Researchers can use degrader 9 to dissect E3 ligase-dependent differences in degradation kinetics, ternary complex stability, resistance susceptibility, and downstream signaling effects. The availability of proteasome inhibitor rescue data for degrader 9 further supports its use as a mechanistic probe in ubiquitin-proteasome pathway studies.

Broad-Spectrum EGFR Mutant Profiling in NSCLC Cell Line Panels

PROTAC EGFR degrader 9's characterized activity across EGFR Del19, L858R/T790M, Del19/T790M/C797S, and L858R/T790M/C797S backgrounds (DC50 range: 10.2–88.5 nM) makes it suitable for comprehensive mutant profiling studies in NSCLC cell line panels [1]. Its WT-sparing property (DC50 > 300 nM) enables researchers to benchmark mutant-selective degradation in isogenic cell line pairs or mixed cultures, supporting studies aimed at understanding differential EGFR dependency across mutation subtypes. This breadth of profiling data is not available for many single-mutant or double-mutant EGFR degraders.

Chemical Probe for EGFR Degradation vs. Kinase Inhibition Phenotypic Comparisons

In phenotypic screening campaigns aimed at differentiating degradation-mediated pharmacology from kinase inhibition, PROTAC EGFR degrader 9 provides a tool compound that eliminates EGFR protein rather than merely inhibiting its catalytic activity [1][3]. This is particularly valuable in C797S-mutant contexts where catalytic inhibitors like osimertinib are ineffective, enabling researchers to interrogate scaffolding functions of EGFR and degradation-specific phenotypic responses. The compound's oral activity also enables chronic in vivo phenotypic studies that would be impractical with parenterally administered degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC EGFR degrader 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.